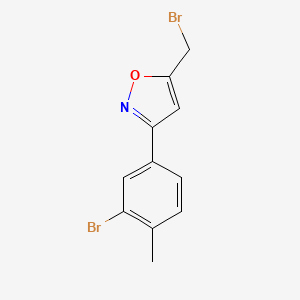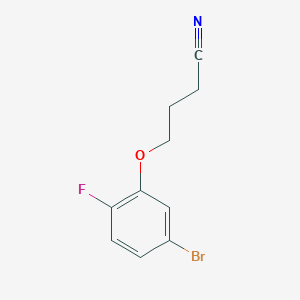
4-(5-Bromo-2-fluorophenoxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-fluorophenoxy)butanenitrile is an organic compound with the molecular formula C10H9BrFNO It is characterized by the presence of a bromo and fluoro substituent on a phenoxy group, which is attached to a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenoxy)butanenitrile typically involves a multi-step process:
Bromination: The starting material, 3-fluorophenol, undergoes bromination to introduce the bromo substituent at the 3-position.
Etherification: The brominated product is then reacted with 4-chlorobutanenitrile in the presence of a base to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenoxy)butanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, cyanides, and thiols.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include primary amines.
Scientific Research Applications
4-(5-Bromo-2-fluorophenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenoxy)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzonitrile: Similar in structure but with a methyl group instead of a fluoro group.
4-Fluoro-3-methylbenzonitrile: Similar in structure but with a methyl group instead of a bromo group.
4-Bromo-3-fluorophenol: Lacks the butanenitrile chain but has similar substituents on the phenoxy group.
Uniqueness
4-(5-Bromo-2-fluorophenoxy)butanenitrile is unique due to the combination of bromo and fluoro substituents on the phenoxy group and the presence of a butanenitrile chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-3-4-9(12)10(7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZHUDIAOOSWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
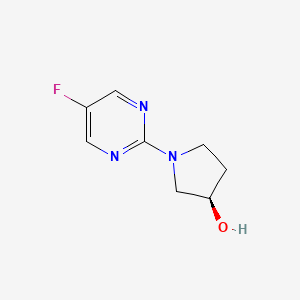
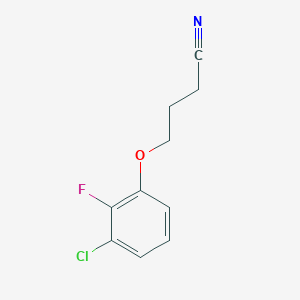
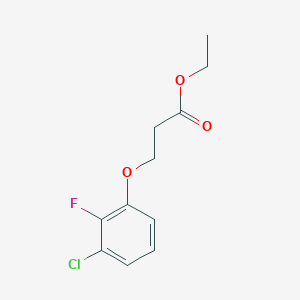
![2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976039.png)


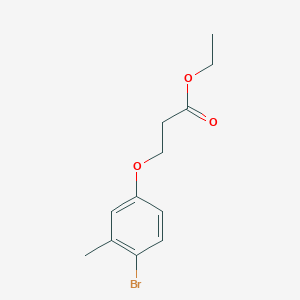
![2-[2-(3-Bromo-6-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976069.png)

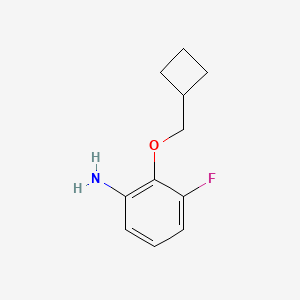
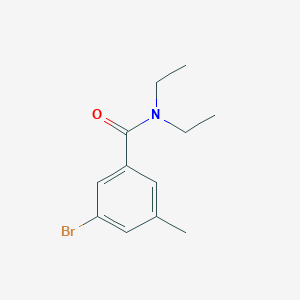
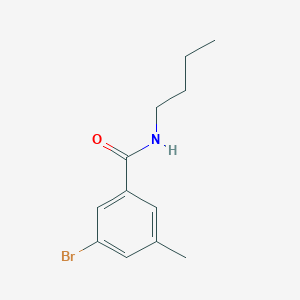
![(6-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7976115.png)
